6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Description

BenchChem offers high-quality 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane including the price, delivery time, and more detailed information at info@benchchem.com.

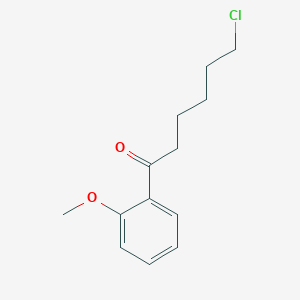

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(2-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBPMHGYJUGMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455112 | |

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501083-60-9 | |

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: Predicted Properties and Experimental Blueprint

Introduction

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane comprises a 2-methoxyphenyl group acylated with a 6-chlorohexanoyl chain. The presence of the electron-donating methoxy group at the ortho position of the benzene ring, the polar carbonyl group, and the flexible, halogenated alkyl chain are key determinants of its physical and chemical properties.

Table 1: Predicted Physicochemical Properties of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

| Property | Predicted Value | Rationale and Comparative Analogs |

| Molecular Formula | C₁₃H₁₇ClO₂ | Based on structural composition. |

| Molecular Weight | 240.72 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Analogous compounds like hexanophenone and 2-methoxyacetophenone are liquids or low-melting solids.[1][2] |

| Boiling Point | > 280 °C (at 760 mmHg) | Hexanophenone boils at 265 °C.[3] The addition of a methoxy group and a chlorine atom will likely increase the boiling point due to increased molecular weight and polarity. 2-Methoxyacetophenone has a boiling point of 245-248 °C.[4] |

| Density | ~1.1 g/mL | 2-Methoxyacetophenone has a density of 1.09 g/mL.[2] The longer alkyl chain of the target molecule would slightly decrease density, but the chlorine atom would increase it. Thus, a similar density is predicted. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, ether, acetone). | The long alkyl chain and aromatic ring confer hydrophobic properties. Similar ketones are soluble in organic solvents.[1][5] |

| Refractive Index | ~1.53 | The refractive index of 2-methoxyacetophenone is approximately 1.539. The value for the target compound is expected to be in a similar range. |

Proposed Synthesis and Purification Workflow

A logical and well-established method for the synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is the Friedel-Crafts acylation of anisole (methoxybenzene).[6][7][8][9] This electrophilic aromatic substitution reaction involves the reaction of anisole with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[10] The methoxy group is an ortho-, para-directing activator, so a mixture of isomers is expected, with the para-substituted product likely being the major isomer due to reduced steric hindrance. However, the ortho-isomer, our target compound, will also be formed.

Experimental Protocol: Synthesis

-

Preparation of 6-Chlorohexanoyl Chloride: This can be prepared from 6-chlorohexanoic acid (which can be synthesized from 6-chloro-1-hexanol) by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Assembly: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The mixture is cooled in an ice bath to 0 °C.

-

Addition of Acyl Chloride: 6-chlorohexanoyl chloride (1.0 equivalent) is dissolved in dry DCM and added dropwise to the stirred AlCl₃ suspension.

-

Addition of Anisole: Anisole (1.0 equivalent) is dissolved in dry DCM and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.[6] This will decompose the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with 1M NaOH solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, containing a mixture of ortho and para isomers, can be purified using flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the isomers.

Caption: Proposed workflow for the synthesis and purification of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane.

Proposed Characterization Methods

A combination of spectroscopic techniques will be essential for the structural elucidation and confirmation of the synthesized compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methoxyphenyl group (in the range of 6.9-7.8 ppm), a singlet for the methoxy group protons (~3.9 ppm), a triplet for the methylene protons adjacent to the carbonyl group (~2.9-3.1 ppm), a triplet for the methylene protons adjacent to the chlorine atom (~3.5-3.6 ppm), and multiplets for the other methylene groups in the hexyl chain.

-

¹³C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon around 198-200 ppm, signals for the aromatic carbons (with the carbon bearing the methoxy group being significantly shielded), a signal for the methoxy carbon around 55 ppm, and signals for the carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present.[12][13][14][15][16]

-

A strong, sharp absorption band between 1680-1690 cm⁻¹ is expected for the C=O stretch of the aryl ketone, with the frequency lowered from the typical 1715 cm⁻¹ due to conjugation with the aromatic ring.[16]

-

Characteristic C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹ , while the aliphatic C-H stretches will be just below 3000 cm⁻¹ .

-

Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

Strong C-O stretching bands for the aryl ether will be present around 1250 cm⁻¹ and 1020-1050 cm⁻¹ .

-

A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.[17][18][19][20]

-

The molecular ion peak (M⁺) should be observed at m/z 240, with an M+2 peak at m/z 242 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

A prominent fragment is expected from the alpha-cleavage of the alkyl chain, resulting in a 2-methoxybenzoyl cation at m/z 135.[19]

-

Another significant fragmentation pathway would be the loss of the chloropentyl radical, also leading to the m/z 135 fragment.

-

Cleavage of the bond between the aromatic ring and the carbonyl group could produce a fragment at m/z 77, corresponding to the phenyl cation.[19]

Safety and Handling

While specific toxicity data for 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is not available, a cautious approach should be adopted based on the hazards associated with its structural components: aromatic ketones and chlorinated hydrocarbons.[21][22][23][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[21]

-

Flammability: The compound is likely to be a combustible liquid with a high flash point, similar to hexanophenone (>110 °C).[25] Keep away from heat, sparks, and open flames.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

This guide provides a comprehensive, albeit predictive, technical overview of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane. The proposed synthetic and analytical workflows are based on established and reliable chemical principles, offering a solid foundation for any researcher venturing to synthesize and characterize this novel compound.

References

- Consolidated Chemical. Hexanophenone - Analytical Grade.

- CymitQuimica. CAS 942-92-7: Hexanophenone.

- The Good Scents Company. hexanophenone, 942-92-7.

- Sigma-Aldrich. Hexanophenone 99 942-92-7.

- PubChem. 2'-Methoxyacetophenone | C9H10O2 | CID 68481.

- ChemSynthesis. 2-Methoxyacetophenone - 4079-52-1.

- Sigma-Aldrich. 2'-Methoxyacetophenone 99 579-74-8.

- ChemicalBook. 2'-Methoxyacetophenone | 579-74-8.

- Farnell. Material Safety Data Sheet - Fine-L-Kote SR (High Viscosity). 2003.

- YouTube.

- PubChem. Hexanophenone | C12H16O | CID 70337.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024.

- Cayman Chemical. Safety Data Sheet - Tosyllysine Chloromethyl Ketone (hydrochloride). 2025.

- Sigma-Aldrich.

- Chemistry LibreTexts. Friedel-Crafts Reactions. 2023.

- JoVE.

- ResearchG

- YouTube.

- UCLA Chemistry. IR Spectroscopy Tutorial: Ketones.

- dt-shop.

- Benchchem. Structural Elucidation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Technical Guide.

- Google Patents.

- Chemistry LibreTexts.

- YouTube.

- Dowell. MATERIAL SAFETY DATA SHEET - CORROSION INHIBITOR A261. 2000.

- Tokyo Chemical Industry. 2'-Methoxyacetophenone | 579-74-8.

- Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. 2018.

- Benchchem. Technical Support Center: Synthesis of 6-Chloro-1-hexanol.

- Whitman College. GCMS Section 6.11.

- University of Wisconsin-Madison.

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. 2024.

- Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. 2006.

- YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. 2018.

- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.

- ChemicalBook. 6-Chloro-2-hexanone synthesis.

- eGyanKosh.

Sources

- 1. CAS 942-92-7: Hexanophenone | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Hexanophenone 99 942-92-7 [sigmaaldrich.com]

- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. GCMS Section 6.11.3 [people.whitman.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. farnell.com [farnell.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. dt-shop.com [dt-shop.com]

- 24. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 25. hexanophenone, 942-92-7 [thegoodscentscompany.com]

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" reactivity overview

An In-Depth Technical Guide to the Reactivity of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Abstract

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a bifunctional organic molecule possessing two distinct reactive centers: a primary alkyl chloride and an ortho-methoxy substituted aromatic ketone. This guide provides a comprehensive analysis of its chemical reactivity, exploring the interplay between the nucleophilic substitution and elimination pathways of the chloroalkane moiety and the electrophilic substitution and carbonyl chemistry of the aromatic ketone portion. By dissecting the electronic and steric influences of the functional groups, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to effectively utilize this compound as a versatile intermediate in complex molecule synthesis.

Introduction and Structural Overview

The chemical architecture of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane presents a fascinating case study in selective reactivity. The molecule consists of a hexanoyl chloride chain attached to a benzene ring, which is further substituted with a methoxy group at the ortho position relative to the ketone. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

The two primary domains of reactivity are:

-

The Aliphatic Chain: The terminal primary chloride at the C6 position is a classic electrophilic site, susceptible to attack by a wide array of nucleophiles.

-

The Aromatic System: The phenyl ketone moiety, modulated by the electron-donating methoxy group, offers sites for both electrophilic aromatic substitution and nucleophilic addition at the carbonyl carbon.

Understanding the conditions that favor reaction at one site over the other is paramount for its strategic application in multi-step synthesis.

Physicochemical Properties

While specific experimental data for 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is not extensively published, properties can be estimated based on structurally related compounds.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₃H₁₇ClO₂ | |

| Molecular Weight | 240.72 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogs like 6-chlorohexanol[1]. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High due to molecular weight and polar groups. |

| Solubility | Soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂). | Limited solubility in water is expected[2]. |

Core Reactivity Analysis

The molecule's reactivity is best understood by examining its functional components independently and then considering their mutual influence.

Diagram: Key Reactive Sites

Caption: Primary reaction centers in 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane.

Reactivity of the 6-Chlorohexyl Chain

The carbon-chlorine bond at the terminus of the hexyl chain is polarized (Cᵅ⁺-Clᵅ⁻), rendering the C6 carbon electrophilic and susceptible to nucleophilic attack.[2] As a primary haloalkane, its reactions are typically governed by SN2 and E2 mechanisms.[3]

A. Nucleophilic Substitution (SN2)

This is the most common reaction pathway for this moiety, involving the displacement of the chloride ion by a nucleophile.[4] The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the carbon were chiral.

-

Causality: The primary nature of the carbon atom minimizes steric hindrance, making it an ideal substrate for the SN2 pathway.

-

Common Transformations:

-

Alcohol Formation: Reaction with aqueous hydroxide (e.g., NaOH, KOH) yields the corresponding primary alcohol.[2][5]

-

Amine Synthesis: Treatment with ammonia or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively (Hoffmann Ammonolysis).[5][6]

-

Nitrile Formation: Substitution with cyanide salts (e.g., NaCN, KCN) produces the corresponding nitrile, which is a valuable precursor for carboxylic acids, amines, and amides.

-

Ether Synthesis: Reaction with an alkoxide (Williamson ether synthesis) yields an ether.

-

Thiol/Thioether Formation: Reaction with hydrosulfide (SH⁻) or a thiolate (RS⁻) produces thiols or thioethers.

-

B. Elimination Reactions (E2)

Elimination of HCl to form an alkene competes with substitution, particularly under specific conditions.[3]

-

Causality: This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. The base abstracts a proton from the β-carbon (C5), leading to the formation of a double bond between C5 and C6 and the expulsion of the chloride ion.[3]

C. Organometallic Compound Formation

The alkyl chloride can react with certain metals, such as magnesium, to form a Grignard reagent.[3]

-

Causality: This reaction transforms the electrophilic C6 carbon into a potent nucleophile. However, a key consideration is the presence of the ketone carbonyl group within the same molecule. The newly formed Grignard reagent could potentially react intramolecularly or intermolecularly with the ketone. This requires careful experimental design, often involving protection of the carbonyl group before forming the Grignard reagent.

Reactivity of the Aromatic Ketone

The aromatic portion of the molecule features a complex interplay between the electron-withdrawing acyl group and the electron-donating methoxy group.

A. Electrophilic Aromatic Substitution (EAS)

In EAS, the incoming electrophile is directed by the existing substituents.

-

Directing Effects:

-

-C(O)R (Acyl) Group: A moderately deactivating, meta-directing group.

-

-OCH₃ (Methoxy) Group: A strongly activating, ortho, para-directing group.[7]

-

-

Causality: The powerful activating and directing effect of the methoxy group dominates.[8] It strongly activates the positions ortho and para to itself for electrophilic attack. The acyl group is attached at C1 and the methoxy group at C2. Therefore, the most activated positions are C4 (para to the methoxy) and C6 (ortho to the methoxy). Steric hindrance from the adjacent acyl group might slightly disfavor the C6 position, making the C4 position the most likely site for substitution.

-

Typical Reactions:

-

Halogenation: Bromination or chlorination in the presence of a Lewis acid would likely yield the 4-halo derivative.

-

Nitration: Reaction with a mixture of nitric and sulfuric acid would introduce a nitro group, primarily at the 4-position.

-

Friedel-Crafts Acylation/Alkylation: These reactions are often complicated by the presence of the deactivating acyl group and the Lewis-basic methoxy group, which can coordinate with the catalyst. However, under forcing conditions, substitution is possible.[9]

-

B. Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and can undergo nucleophilic addition.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred as it is milder and will not reduce the alkyl chloride.

-

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. This reaction must be performed under anhydrous conditions.

-

Methoximation: The carbonyl group can react with methoxyamine hydrochloride to form a methoxime, a common reaction for aromatic ketones.[10]

Experimental Protocols & Workflow

Protocol: Synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-1-oxohexane via Nucleophilic Substitution

This protocol describes the hydrolysis of the terminal chloride to an alcohol, a fundamental transformation for this substrate.

1. Materials & Setup:

-

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Solvent: 80:20 mixture of Ethanol:Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

2. Procedure:

-

Dissolve 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane in the ethanol/water solvent mixture in the round-bottom flask.

-

Add the sodium hydroxide pellets to the solution with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.[2] The reaction is generally slow at room temperature.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with dilute HCl until the pH is ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to obtain the pure 6-hydroxy-1-(2-methoxyphenyl)-1-oxohexane.

Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC by observing the disappearance of the starting material spot and the appearance of a more polar product spot (due to the new hydroxyl group). The final product's identity can be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Diagram: Synthetic Workflow Example

Caption: A potential two-step synthesis using orthogonal reactivity.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Hazards:

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11] Keep the container tightly closed.

Conclusion

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a highly versatile synthetic intermediate characterized by two distinct and orthogonally reactive functional groups. The primary alkyl chloride readily undergoes nucleophilic substitution reactions, while the electron-rich aromatic ring, activated by the methoxy group, is primed for electrophilic substitution. The carbonyl group provides a third site for nucleophilic addition and reduction. By carefully selecting reagents and reaction conditions, chemists can selectively target these sites, enabling the efficient construction of complex molecular frameworks for pharmaceutical and materials science applications.

References

- Vertex AI Search. (n.d.). Chemical Reactions of Haloalkanes and Haloarenes - Chemistry Student. Retrieved February 10, 2026.

- Pathwayz. (n.d.). ORGANIC CHEMISTRY / REACTIONS OF HALOALKANES. Retrieved February 10, 2026.

- Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved February 10, 2026.

- Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved February 10, 2026.

- StudySmarter. (2023, October 14). Reactions of Haloalkanes: Meaning, Examples. Retrieved February 10, 2026.

- Dubois, J. E., et al. (n.d.). Bromination of methoxyaromatic ketones. Interpretation of substituent interactions. Journal of the American Chemical Society.

- Thermo Fisher Scientific. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 10, 2026.

- Harrowven, H., & Rahaman, M. (n.d.). Unusual radical ipso-substitution reaction of an aromatic methoxy group induced by tris(trimethylsilyl)silane-AIBN or SmI.

- Sigma-Aldrich. (2025, July 15).

- Sigma-Aldrich. (2025, November 6).

- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - 2-Chlorohexane. Retrieved February 10, 2026.

- Ali, M. A., et al. (2021, July 28). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst.

- Covestro. (n.d.). SAFETY DATA SHEET - NeoRad E-20. Retrieved February 10, 2026.

- Brothers, E. N. (2015, June 3).

- ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved February 10, 2026.

- BenchChem. (2025). Technical Support Center: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane Synthesis. Retrieved February 10, 2026.

Sources

- 1. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. pathwayz.org [pathwayz.org]

- 6. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. solutions.covestro.com [solutions.covestro.com]

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" material safety data sheet (MSDS)

An In-depth Technical Guide to 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: Safety, Handling, and Synthetic Context

Introduction: A Chemist's Perspective on a Niche Intermediate

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is an aromatic ketone derivative that, while not a household name, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structure is characterized by three key functional domains: a 2-methoxyphenyl (anisole) group, a ketone linker, and a six-carbon chain terminating in a primary alkyl chloride. This unique combination makes it a versatile intermediate for introducing a substituted aroylalkyl moiety into larger molecules. The terminal chlorine atom provides a reactive handle for nucleophilic substitution, while the aromatic ketone can be a target for various organic transformations.

This guide moves beyond a standard safety data sheet to provide researchers, scientists, and drug development professionals with a deeper understanding of its handling protocols, potential hazards, and the scientific rationale behind them. We will explore its inferred toxicological profile, best practices for laboratory use, and its likely synthetic origins, providing a holistic view for informed and safe experimentation.

Section 1: Hazard Identification and Proactive Safety Assessment

While a specific, officially registered Safety Data Sheet (SDS) for 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is not broadly available, a robust hazard assessment can be constructed by analyzing its constituent functional groups and data from structurally analogous compounds. The primary hazards are associated with its potential as an irritant and the reactivity of the alkyl chloride group.

Based on data for similar halogenated ketones and alkyl halides, the following GHS classifications are anticipated:

| Hazard Class | Category | Hazard Statement |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

This table represents a projected classification based on available data for similar chemical structures and should be used for proactive laboratory safety planning.

Section 2: Laboratory Handling and Engineering Controls

The causality behind safe handling protocols is rooted in preventing exposure via inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense The primary engineering control for handling 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow prevents the accumulation of potentially harmful vapors in the breathing zone of the researcher. All weighing, transfers, and reactions involving this compound should be performed within the sash of the fume hood. Furthermore, the laboratory must be equipped with easily accessible eyewash stations and safety showers, as mandated by OSHA regulations.[1]

Personal Protective Equipment (PPE): A Self-Validating System Proper PPE is crucial to prevent direct contact. The choice of equipment is a self-validating system; it is selected to counter the specific hazards identified.

-

Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes.[1] For operations with a higher risk of splashing, such as large-scale transfers, a full face shield should be worn in addition to goggles.

-

Skin Protection : Wear appropriate protective gloves, such as nitrile or neoprene, and ensure they are changed frequently and immediately if contamination is suspected. A flame-retardant, buttoned lab coat must be worn to protect skin and clothing.[3]

-

Respiratory Protection : If there is a risk of exposure limits being exceeded, such as during a spill cleanup outside of a fume hood, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A filter) is necessary.[1]

Section 3: First Aid and Emergency Response Workflow

In the event of an exposure, a rapid and correct response is critical. The following protocols should be clearly understood by all personnel working with the compound.

Caption: Emergency first aid workflow for different exposure routes.

-

If on Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove and launder contaminated clothing before reuse. If skin irritation develops or persists, seek medical advice.[2]

-

If in Eyes : Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1] If present and easy to do, remove contact lenses.[1] Persistent irritation requires immediate medical attention.

-

If Inhaled : Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If they feel unwell, call a poison control center or a physician.

-

If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Section 4: Storage, Stability, and Incompatibility

The stability of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is contingent on proper storage conditions that mitigate its inherent reactivity.

Recommended Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be designated for flammable or combustible materials, away from heat, sparks, and open flames.[4]

Critical Incompatibilities Understanding what this compound should not be stored with is as important as knowing how to store it. The rationale for these incompatibilities is based on preventing hazardous chemical reactions.

-

Strong Oxidizing Agents : Can react violently with the organic structure, potentially leading to fire or explosion.

-

Strong Bases (e.g., Hydroxides, Alkoxides) : Can promote an E2 elimination reaction, where the terminal chlorine is removed to form an alkene (6-(2-methoxyphenyl)-5-hexen-1-one), or a substitution reaction. This can be exothermic and produce unwanted byproducts.

-

Finely Powdered Metals : Can act as catalysts for decomposition or other unintended reactions.[1]

-

Strong Reducing Agents : May reduce the ketone functional group to an alcohol.

-

Acid Anhydrides and Acid Chlorides : These are highly reactive acylating agents and should be kept separate to avoid potential side reactions.[1]

Section 5: Synthetic Context for the Research Professional

For drug development professionals, understanding the synthetic origin of an intermediate is crucial for impurity profiling and process optimization. The most logical and industrially scalable synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is via a Friedel-Crafts acylation reaction.

This process involves reacting anisole (2-methoxytoluene) with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5]

Caption: Proposed workflow for the synthesis of the target compound.

Key Experimental Considerations:

-

Temperature Control : The initial addition of the acyl chloride to the anisole/AlCl₃ mixture is highly exothermic and must be performed at low temperatures (0-10°C) to prevent side reactions and ensure regioselectivity.[5]

-

Regioselectivity : The methoxy group of anisole is an ortho-, para-director. Therefore, the Friedel-Crafts acylation will yield a mixture of the desired para-acylated product (1-(4-methoxyphenyl)...) and the ortho-acylated product (1-(2-methoxyphenyl)...). Steric hindrance from the methoxy group often favors para-substitution, meaning the target ortho isomer may be the minor product, requiring careful purification.

-

Anhydrous Conditions : The reaction is extremely sensitive to moisture, which will hydrolyze the aluminum chloride catalyst and the acyl chloride, halting the reaction. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Section 6: Disposal Considerations

All waste containing 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane must be treated as hazardous chemical waste. It should not be disposed of down the drain. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contaminated packaging should be treated with the same level of caution as the chemical itself.

References

Sources

Technical Monograph: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane as a Privileged Scaffold Intermediate

Executive Summary

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (CAS: 501083-60-9*) is a critical bifunctional building block in medicinal chemistry. Characterized by an ortho-methoxyphenyl ketone "head" and a terminal alkyl chloride "tail," this molecule serves as a linchpin in the synthesis of arylpiperazine-based CNS agents , particularly those targeting serotonergic (5-HT) and dopaminergic (D2) receptors.

Unlike its para-substituted counterparts used in bronchodilators, the ortho-methoxy regiochemistry of this intermediate is specifically prized for inducing conformational locks in receptor-ligand interactions, a phenomenon essential for high-affinity binding in anxiolytics and atypical antipsychotics.

This guide details the precision synthesis of this intermediate, overcoming the regioselectivity challenges of traditional Friedel-Crafts acylation, and outlines its downstream utility in divergent library synthesis.

*Note: CAS numbers for specific regioisomers can vary by vendor catalogs; the chemical structure described is 1-(2-methoxyphenyl)-6-chlorohexan-1-one.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of 6-chloro-1-(2-methoxyphenyl)-1-oxohexane stems from its dual electrophilic nature. It possesses two distinct reactive sites that allow for sequential functionalization.

Structural Analysis[1]

-

Site A (The Ketone): A pro-chiral center susceptible to enantioselective reduction (to alcohols) or reductive amination. The ortho-methoxy group provides steric bulk and electronic donation, influencing the stereochemical outcome of reductions.

-

Site B (The Alkyl Chloride): A moderate electrophile suitable for nucleophilic substitution (

). The 6-carbon spacer is optimal for spanning the "salt bridge" to the "hydrophobic pocket" in GPCR homology models.

Key Physicochemical Data

| Property | Value (Approx.) | Relevance |

| Molecular Formula | Precursor validation | |

| Molecular Weight | 240.73 g/mol | Stoichiometry calculations |

| Boiling Point | 165–170°C (at 0.5 mmHg) | High-vacuum distillation required for purification |

| Solubility | DCM, THF, Toluene | Compatible with non-polar organic synthesis |

| Stability | Moisture Sensitive (Ketone) | Store under inert atmosphere (Argon/Nitrogen) |

Part 2: Synthetic Engineering (The "How")

The Challenge: Regioselectivity

The primary challenge in synthesizing this molecule is ensuring the ketone attaches at the ortho (2-) position of the anisole ring.

-

Friedel-Crafts Acylation (Standard): Reacting anisole with 6-chlorohexanoyl chloride using

typically yields the para-isomer (4-methoxy) due to steric hindrance at the ortho position and electronic directing effects. -

The Solution (Grignard Approach): To guarantee ortho regiochemistry, we utilize a directed metalation or a Grignard coupling strategy using pre-functionalized o-bromoanisole.

Protocol: Grignard-Mediated Synthesis

This protocol ensures 100% regio-fidelity for the ortho-isomer.

Reagents:

-

2-Methoxyphenylmagnesium bromide (1.0 M in THF) [Commercially Available][1]

-

6-Chlorohexanoyl chloride (or 6-Chlorohexanenitrile for slower addition)

-

Copper(I) Iodide (CuI) - Catalyst

-

Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Argon.

-

Acyl Chloride Activation: Charge the flask with 6-chlorohexanoyl chloride (1.0 equiv) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Expert Insight: Low temperature is crucial to prevent the Grignard reagent from attacking the terminal alkyl chloride (self-polymerization).

-

-

Controlled Addition: Transfer 2-Methoxyphenylmagnesium bromide (1.05 equiv) to the addition funnel. Add dropwise over 60 minutes.

-

Mechanistic Note: The formation of the tetrahedral intermediate is rapid. The magnesium coordinates with the carbonyl oxygen and the methoxy oxygen, stabilizing the ortho transition state.

-

-

Quench & Hydrolysis: Once addition is complete, allow the mixture to warm to 0°C. Quench with saturated aqueous

. This hydrolyzes the magnesium alkoxide intermediate to the ketone. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is purified via vacuum distillation (0.5 mmHg) to yield the target as a pale yellow oil.

Part 3: Visualization of Pathways

Diagram 1: Synthetic Logic Flow

This diagram illustrates the decision matrix between the "Industrial Route" (Friedel-Crafts) and the "Precision Route" (Grignard), highlighting why the Grignard route is preferred for this specific application.

Caption: Figure 1. Comparison of synthetic routes. The Grignard pathway (green) ensures the required ortho-substitution, whereas Friedel-Crafts (red) predominantly yields the unwanted para-isomer.

Part 4: Downstream Applications (The "Role")

The primary role of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is as a Late-Stage Divergent Intermediate . It allows researchers to synthesize libraries of CNS-active compounds by modifying the amine "tail."

Synthesis of Arylpiperazine Ligands (5-HT/D2 Antagonists)

The most common application involves nucleophilic substitution of the chlorine atom by a substituted piperazine.

Protocol: Finkelstein-Assisted Amination The terminal chlorine is a mediocre leaving group. To accelerate the reaction, we use in situ halogen exchange.

-

Mixture: Dissolve the intermediate (1 equiv) in Methyl Ethyl Ketone (MEK) or Acetonitrile.

-

Catalysis: Add Potassium Iodide (KI, 0.1 equiv) and

(2 equiv). -

Amination: Add the desired arylpiperazine (e.g., 1-(2-pyridyl)piperazine).

-

Reflux: Heat to 80°C for 12-24 hours.

-

Result: This yields the ketone precursor to drugs similar to Enciprazine or research ligands for 5-HT1A receptors.

Stereoselective Reduction

Following amination, the ketone is often reduced to a chiral alcohol to increase receptor selectivity.

-

Reagent: Sodium Borohydride (

) for racemic mixtures, or CBS-catalysts (Corey-Bakshi-Shibata) for enantioselective reduction.

Diagram 2: The "Hub" Workflow

Caption: Figure 2. Divergent synthesis workflow. The intermediate undergoes amination followed by reduction to generate high-affinity CNS ligands.

Part 5: Quality Control & Safety

Impurity Profile

When sourcing or synthesizing this intermediate, check for these critical impurities:

-

1,6-Dichlorohexane: Result of bis-alkylation or reagent contamination.

-

Para-Isomer (4-methoxy): If sourced from a supplier using Friedel-Crafts. This is difficult to separate by distillation; requires HPLC or recrystallization of downstream derivatives.

-

Cyclized Enol Ether: Under highly acidic conditions, the ketone can cyclize with the alkyl chain, though rare with a 6-carbon linker.

Safety Handling

-

Alkylating Agent: The terminal chloride is an alkylating agent. Use gloves and handle in a fume hood.

-

Environmental: Chlorinated waste must be segregated.

References

-

Sigma-Aldrich. 2-Methoxyphenylmagnesium bromide solution, 1.0 M in THF.[1] Product Specification. Link

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity.Link

-

National Institutes of Health (NIH). Synthesis of Ketones via Metal-Catalyzed Coupling. (General reference for Grignard/Acid Chloride coupling). Link

-

BenchChem. 6-Chloro-1-hexanol and derivatives in Modern Organic Synthesis. (Reference for the 6-chlorohexyl chain reactivity). Link

-

American Elements. Organometallic Grignard Reagents: 2-Methoxyphenylmagnesium Bromide.[7]Link

Sources

- 1. 2-甲氧苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. americanelements.com [americanelements.com]

Methodological & Application

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" synthesis protocol

An Application Note for the Synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic systems.[1][2] This guide outlines the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization. The protocol is designed for researchers in organic chemistry and drug development, offering insights into the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a ketone derivative with potential applications as a building block in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a reactive chloro-alkyl chain and a substituted aromatic ring provides two distinct points for further chemical modification.

The selected synthetic strategy is the Friedel-Crafts acylation of anisole (methoxybenzene) with 6-chlorohexanoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction is highly effective for acylating electron-rich aromatic rings like anisole.[4] The methoxy group of anisole is an activating, ortho-, para- directing group, meaning the incoming acyl group will preferentially add to the positions ortho or para to it.[4] This protocol is optimized to favor the formation of the desired ortho-isomer, 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane, with subsequent purification to isolate it from the co-produced para-isomer.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Overall Reaction: Anisole + 6-Chlorohexanoyl Chloride → 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane + 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane

Mechanism: The reaction involves three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 6-chlorohexanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[1]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack, directed primarily to the ortho and para positions, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Aromaticity Restoration: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[4]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount | Density (g/mL) |

| Anisole | C₇H₈O | 108.14 | 1.0 | 50.0 | 5.41 g (5.44 mL) | 0.995 |

| 6-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | 169.05 | 1.1 | 55.0 | 9.30 g (6.64 mL) | 1.400[5] |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 | 60.0 | 8.00 g | - |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | - | 150 mL | 1.326 |

| Hydrochloric Acid (2M aq.) | HCl | 36.46 | - | - | 100 mL | ~1.03 |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | - | 50 mL | - |

| Saturated Sodium Chloride (Brine, aq.) | NaCl | 58.44 | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~10 g | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Nitrogen/Argon inlet and bubbler

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Workflow Diagram

Caption: Workflow for the synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The apparatus should be maintained under an inert atmosphere (Nitrogen or Argon) using a gas bubbler.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.00 g, 60.0 mmol) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.

-

Rationale: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst. Cooling is necessary to manage the exothermic heat generated when the catalyst complexes with the reactants.[6]

-

-

Addition of Anisole: Add anisole (5.44 mL, 50.0 mmol) to the cooled catalyst suspension with stirring.

-

Addition of Acyl Chloride: Dissolve 6-chlorohexanoyl chloride (6.64 mL, 55.0 mmol) in 50 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 45-60 minutes. Maintain the internal temperature of the reaction between 0-5 °C throughout the addition.

-

Rationale: Slow, dropwise addition is crucial to control the reaction rate and prevent a dangerous temperature increase from the highly exothermic acylation reaction.[6]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The reaction is complete when the starting material (anisole) is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 50 mL of 2M HCl. Stir vigorously until the ice has melted and the dark complex has decomposed.

-

Rationale: Quenching with ice and acid hydrolyzes the aluminum chloride complexes, neutralizes the catalyst, and separates the product into the organic layer. This process is highly exothermic and must be done slowly.

-

-

Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

-

Purification: Purify the crude product using silica gel column chromatography. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane), is recommended to separate the desired ortho-isomer from the para-isomer and any other impurities. The fractions can be analyzed by TLC to identify and combine those containing the pure product.

Safety and Hazard Management

All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.

-

6-Chlorohexanoyl Chloride: Corrosive and causes severe skin burns and eye damage (H314). Reacts with moisture. Handle with extreme care.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[7]

-

Anisole: Flammable liquid and causes serious eye irritation. Keep away from ignition sources.

-

Quenching: The quenching step is highly exothermic. Perform it slowly and behind a safety shield.

Characterization and Expected Results

The purified product, 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane, should be characterized to confirm its identity and purity.

-

Yield: The typical yield after purification is expected to be in the range of 40-60%, with the remainder being the para-isomer and other byproducts.

-

Appearance: A colorless to pale yellow oil.

-

¹H NMR (in CDCl₃): Expected signals include the aromatic protons of the 2-methoxyphenyl group (distinctive splitting pattern), a singlet for the methoxy group (~3.9 ppm), and multiplets for the aliphatic chain protons. The triplet corresponding to the CH₂ group adjacent to the carbonyl will be downfield (~2.9 ppm).

-

¹³C NMR (in CDCl₃): Signals for the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbon (~55 ppm), and the aliphatic carbons are expected.

-

FT-IR (thin film): A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O stretches for the methoxy group are characteristic.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including isotopic peaks for chlorine, should be observed.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive catalyst (moisture contamination). | Ensure all glassware is thoroughly dried and use fresh, anhydrous AlCl₃ and DCM. Maintain an inert atmosphere. |

| Reaction temperature too low or time too short. | Allow the reaction to stir longer at room temperature and monitor closely by TLC until starting materials are consumed. | |

| Formation of Dark, Tarry Byproducts | Reaction temperature was too high during addition or progression. | Maintain strict temperature control (0-5 °C) during the addition of the acyl chloride. Ensure slow, dropwise addition.[6] |

| Difficult Isomer Separation | Inefficient column chromatography. | Use a long column with a shallow elution gradient. Collect smaller fractions and analyze carefully by TLC before combining. |

References

-

PrepChem. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [Link]

-

PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Studocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

Sources

Application Note: Laboratory Preparation of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Abstract

This technical guide outlines the laboratory-scale preparation of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (also known as 6-chloro-2'-methoxyhexanophenone). This molecule serves as a critical scaffold in the synthesis of arylcyclohexylamine derivatives, specifically intermediates for Norketamine analogs and related CNS-active pharmaceutical ingredients.

The protocol prioritizes regiochemical fidelity , utilizing a Grignard addition to a nitrile electrophile to exclusively generate the ortho-isomer. This avoids the mixture of isomers (para-dominant) typical of Friedel-Crafts acylation on anisole.

Strategic Analysis & Route Selection

The Challenge: Regioselectivity

Direct Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride predominantly yields the para-isomer (4-methoxy) due to steric hindrance and electronic directing effects. Separating the ortho-isomer from this mixture is low-yielding and chromatographically intensive.

The Solution: Grignard Addition to Nitrile

To guarantee the ortho-substitution pattern, we utilize 2-bromoanisole as the starting material. The bromine atom locks the reactive site.

-

Grignard Formation: 2-bromoanisole is converted to 2-methoxyphenylmagnesium bromide.

-

Chemoselective Addition: The Grignard reagent is reacted with 6-chlorohexanenitrile .

-

Why Nitrile? Unlike acid chlorides, nitriles react with Grignard reagents to form a stable imine magnesium salt intermediate (

). This intermediate does not react further with the Grignard reagent, preventing the formation of tertiary alcohols (double addition), a common side reaction with acid chlorides. -

Why not Alkyl Chloride interference? Under controlled temperatures (0°C to RT), the aryl Grignard nucleophile preferentially attacks the nitrile carbon (

hybridized, highly electrophilic) over the alkyl chloride (

-

Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[1][2][3][4] | Equiv.[5][6][7] | Role |

| 2-Bromoanisole | 578-57-4 | 1.1 | Nucleophile Precursor |

| Magnesium Turnings | 7439-95-4 | 1.2 | Metal for Grignard |

| 6-Chlorohexanenitrile | 24425-30-5 | 1.0 | Electrophile |

| Iodine (Crystal) | 7553-56-2 | Cat. | Initiator |

| THF (Anhydrous) | 109-99-9 | Solvent | Reaction Medium |

| HCl (2M) | 7647-01-0 | Excess | Hydrolysis Agent |

Step 1: Preparation of 2-Methoxyphenylmagnesium Bromide

Note: All glassware must be flame-dried and flushed with Argon/Nitrogen.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and internal thermometer. Maintain an inert atmosphere (

or -

Activation: Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

-

Initiation: Dissolve 2-Bromoanisole (1.1 equiv) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg turnings.

-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, add a drop of 1,2-dibromoethane.

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Completion: After addition, reflux at 65°C for 1 hour. Cool to 0°C.

Step 2: Addition of 6-Chlorohexanenitrile

-

Addition: Dissolve 6-Chlorohexanenitrile (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the cooled Grignard reagent at 0°C.

-

Critical Control: Keep internal temperature < 10°C to prevent Wurtz-type coupling at the alkyl chloride terminus.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. The solution will likely turn a dark, cloudy color as the imine salt precipitates.

Step 3: Hydrolysis & Workup

-

Quench: Cool the mixture to 0°C. Slowly add 2M HCl (aq) until pH < 2.

-

Chemistry: This hydrolyzes the intermediate imine (

) to the ketone (

-

-

Hydrolysis: Stir vigorously at RT for 2-12 hours. Monitor by TLC (Imine hydrolysis can be slow).

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine, then saturated

(to remove excess acid). -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Workflow Visualization

Caption: Step-by-step synthesis workflow emphasizing the critical hydrolysis of the imine intermediate.

Analytical Validation

Expected Data for 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane:

| Technique | Parameter | Expected Signal / Observation |

| TLC | ~0.4-0.6 (Hexane:EtOAc 8:2). Distinct from nitrile starting material.[1][2][4][6][7][8][9][10][11] | |

| 1H NMR | Aryl Protons | 7.2-7.8 ppm (Multiplets, 4H). Characteristic ortho-substitution pattern. |

| 1H NMR | Methoxy Group | 3.8-3.9 ppm (Singlet, 3H, |

| 1H NMR | 2.9-3.0 ppm (Triplet, 2H, | |

| 1H NMR | Terminal Chloride | 3.5 ppm (Triplet, 2H, |

| IR | Carbonyl Stretch | ~1670-1680 |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Hydrolysis | The imine salt can be stable. Increase stirring time with HCl or gently warm the acidic mixture (40°C) for 1 hour. |

| Double Addition | Temperature too high | Ensure the nitrile is added at 0°C. If using Acid Chloride route (not recommended), switch to Nitrile or Weinreb Amide. |

| Wurtz Coupling | Reaction at Cl-terminus | Keep reaction temperature low (< 20°C) during addition. Do not reflux after nitrile addition. |

| No Initiation | Wet Solvent/Glassware | Grignards are intolerant of moisture. Re-dry solvent over molecular sieves and flame-dry glassware. |

References

-

Grignard Reagent Preparation

- Title: Preparation of 2-Methoxyphenylmagnesium Bromide.

- Source: Organic Syntheses, Coll. Vol. 6, p.101 (1988).

-

URL:[Link]

-

Ketone Synthesis via Nitriles

- Title: Synthesis of Ketones

- Source: Moffett, R. B., & Shriner, R. L. (1941). Organic Syntheses, 21, 79.

-

URL:[Link]

-

Weinreb Amide Alternative (For difficult substrates)

-

General Reactivity of Halo-Nitriles

- Title: Selectivity of Grignard Reagents towards Nitriles vs Alkyl Halides.

- Source:Journal of the American Chemical Society, 1946, 68, 11, 2339–2341.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Cyanohexanoic Acid|CAS 5602-19-7|Supplier [benchchem.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. 3-Chlorohexanenitrile|C6H10ClN|Research Chemical [benchchem.com]

Application Note: Strategic Utilization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane in Heterocyclic Synthesis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (CAS: 501083-60-9), a bifunctional electrophile, in the construction of medium-sized nitrogen heterocycles and functionalized aryl ketone libraries.

Executive Summary

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a versatile C6-linker characterized by two distinct electrophilic sites: a reactive aryl ketone and a terminal alkyl chloride. This bifunctionality makes it a critical building block for "Diversity-Oriented Synthesis" (DOS), specifically for accessing:

-

2-Arylazepanes: Via reductive cyclization with primary amines (7-membered rings).[1]

- -Amino Ketones: Via nucleophilic substitution with secondary amines (CNS-active pharmacophores).[1]

-

Benzo-fused Polycycles: Via intramolecular Friedel-Crafts or cascade annulations.[1]

This guide provides optimized protocols for transforming this scaffold into high-value heterocyclic targets, emphasizing the synthesis of the 2-(2-methoxyphenyl)azepane core, a privileged structure in neuropharmacology.

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane |

| CAS Number | 501083-60-9 |

| Molecular Formula | C₁₃H₁₇ClO₂ |

| Molecular Weight | 240.73 g/mol |

| Key Features | Ortho-methoxy group (electron-donating); C6-linker (flexible); Terminal Chloride (leaving group). |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). |

Reactivity Logic

The molecule possesses a "hard" electrophile (carbonyl) and a "soft" electrophile (alkyl chloride).[1]

-

Path A (Cyclization): Reaction with a primary amine (

) forms an imine intermediate.[1] Under reducing conditions, the nitrogen acts as an internal nucleophile to displace the chloride, closing the 7-membered azepane ring.[1] -

Path B (Substitution): Reaction with a secondary amine (

) selectively displaces the chloride (Finkelstein conditions recommended) to form linear amino-ketones.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. Path A (top) leads to cyclized azepanes.[1] Path B (bottom) leads to linear functionalized ketones.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(2-Methoxyphenyl)azepane (Reductive Cyclization)

Objective: To synthesize a 7-membered nitrogen heterocycle using a "one-pot" reductive amination/cyclization strategy.

Mechanism:

-

Condensation of amine with ketone

Imine.[1] -

Intramolecular nucleophilic attack of imine-nitrogen on alkyl chloride (or reduction first, then cyclization).[1]

-

Note: The most robust method involves forming the imine, reducing it to the amine, and then cyclizing under basic conditions.[1]

Materials:

-

Substrate: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (1.0 eq)

-

Reagent: Primary Amine (e.g., Benzylamine or Methylamine) (1.2 eq)

-

Reductant: Sodium Borohydride (

) (2.0 eq)[1] -

Base: Potassium Carbonate (

) (3.0 eq)[1] -

Catalyst: Sodium Iodide (

) (0.1 eq - optional, accelerates cyclization) -

Solvent: Methanol (Step 1), Acetonitrile (Step 2)

Step-by-Step Methodology:

-

Imine Formation:

-

Reduction:

-

Cool the reaction to 0°C.

-

Slowly add 2.0 eq of

portion-wise (gas evolution will occur).[1] -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Result: This yields the intermediate secondary amine: N-alkyl-1-(2-methoxyphenyl)-6-chlorohexan-1-amine.

-

-

Cyclization (The Critical Step):

-

Work-up:

Expected Yield: 65–80%

Validation:

Protocol B: Synthesis of -Amino Ketone Libraries (Linear Substitution)

Objective: To attach complex secondary amines (e.g., piperazines, piperidines) to the chain without affecting the ketone, creating CNS-active pharmacophores (similar to Buspirone analogs).

Materials:

-

Substrate: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (1.0 eq)

-

Nucleophile: Secondary Amine (e.g., 4-phenylpiperazine) (1.2 eq)

-

Base:

or -

Activator: Sodium Iodide (

) (0.5 eq)[1] -

Solvent: DMF (Dimethylformamide) or 2-Butanone (MEK)

Step-by-Step Methodology:

-

Activation:

-

Dissolve 1.0 eq of chloro-ketone and 0.5 eq of

in DMF. -

Stir at RT for 30 mins to generate the more reactive iodo-intermediate in situ.

-

-

Substitution:

-

Work-up:

Expected Yield: 85–95%[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Cyclization | Intermolecular polymerization (dimerization).[1] | High Dilution: Run the cyclization step at low concentration (0.05 M) to favor intramolecular reaction. |

| Incomplete Substitution | Chloride is a poor leaving group.[1] | Finkelstein: Increase NaI to 1.0 eq or switch solvent to Acetone/MEK to precipitate NaCl. |

| Ketone Reduction Side-Products | Over-reduction during imine formation.[1] | Use Sodium Triacetoxyborohydride ( |

References

-

General Synthesis of Azepines

-

Reductive Cyclization Methodologies

-

Finkelstein Reaction in Heterocyclic Synthesis

-

Pharmacological Relevance of 2-Arylazepanes

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.[1] The starting material 501083-60-9 is a skin and eye irritant.

Sources

Application Notes and Protocols for the Intramolecular Cyclization of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Cyclization of a Bifunctional Aryl Ketone

The intramolecular cyclization of ω-haloalkyl aryl ketones is a powerful strategy for the synthesis of fused carbocyclic systems, which are prevalent scaffolds in medicinal chemistry and natural products. The molecule "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" presents a particularly interesting case study due to the presence of two distinct electrophilic sites that can participate in an intramolecular Friedel-Crafts reaction: the terminal alkyl chloride and the ketone's acyl group. This duality allows for the selective synthesis of either a six-membered tetralin derivative through intramolecular alkylation or a seven-membered benzosuberone derivative via intramolecular acylation.

The regioselectivity of this transformation is critically dependent on the choice of catalyst and reaction conditions. A Lewis acid can activate the alkyl chloride for an intramolecular alkylation, or a strong Brønsted acid can promote the cyclization of the ketone onto the aromatic ring. The electron-donating methoxy group on the aromatic ring enhances its nucleophilicity, facilitating both reaction pathways. This guide provides a detailed exploration of these competing cyclization pathways, offering mechanistic insights and step-by-step protocols to selectively synthesize the desired cyclic product.

Mechanistic Crossroads: Alkylation vs. Acylation

The cyclization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane can proceed via two primary, competitive intramolecular Friedel-Crafts pathways. The choice of catalyst is the primary determinant of the reaction's outcome.

Pathway 1: Intramolecular Friedel-Crafts Alkylation to form a Tetralin Derivative

This pathway is typically favored when using a classic Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, making it a better leaving group and generating a carbocation or a highly polarized carbon-chlorine bond. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to form a six-membered ring, which is kinetically and thermodynamically favorable in many cases.[1]

Caption: Intramolecular Friedel-Crafts Alkylation Pathway.

Pathway 2: Intramolecular Friedel-Crafts Acylation to form a Benzosuberone Derivative

This pathway is promoted by strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). These acids protonate the carbonyl oxygen of the ketone, which, after subsequent steps, generates a highly electrophilic acylium ion. The aromatic ring then attacks this acylium ion to form a seven-membered ring. While the formation of seven-membered rings can be less favorable than six-membered rings, the use of powerful dehydrating acids can drive this reaction to completion.[2]

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Data Presentation: Catalyst and Condition Selection

The choice of catalyst and reaction conditions will dictate the major product of the cyclization. Below is a summary of expected outcomes based on the chosen methodology.

| Catalyst System | Predominant Pathway | Expected Major Product | Key Considerations |

| Aluminum Chloride (AlCl₃) | Alkylation | Tetralin Derivative | Stoichiometric amounts of Lewis acid are often required. Reaction is sensitive to moisture. |

| Polyphosphoric Acid (PPA) | Acylation | Benzosuberone Derivative | High temperatures are typically needed. PPA is viscous and can make workup challenging. |

| Methanesulfonic Acid (MSA) | Acylation | Benzosuberone Derivative | Easier to handle than PPA, but may require longer reaction times or higher temperatures. |

| Indium(III) Chloride (InCl₃) | Alkylation | Tetralin Derivative | A milder Lewis acid that can offer higher chemoselectivity and is more tolerant to functional groups. |

Experimental Protocols

The following protocols are designed to selectively favor either the alkylation or acylation pathway.

Protocol 1: Synthesis of the Tetralin Derivative via Intramolecular Friedel-Crafts Alkylation

This protocol is designed to favor the formation of the six-membered ring through intramolecular alkylation.

Caption: Experimental workflow for tetralin derivative synthesis.

Materials:

-

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (1 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous AlCl₃ portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetralin derivative.

Protocol 2: Synthesis of the Benzosuberone Derivative via Intramolecular Friedel-Crafts Acylation

This protocol is designed to favor the formation of the seven-membered ring through intramolecular acylation.

Caption: Experimental workflow for benzosuberone derivative synthesis.

Materials:

-

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (1 equivalent)

-

Polyphosphoric Acid (PPA)

-

Ice

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add Polyphosphoric Acid (PPA).

-

Add 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane to the PPA with stirring.

-

Heat the reaction mixture to 80-100°C and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-